molecular formula C27H25ClFN3O3S B11080329 2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide

2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11080329
M. Wt: 526.0 g/mol
InChI Key: TXJJUFXBUZCMIH-UHFFFAOYSA-N
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Description

2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl, fluorophenyl, and ethoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide include other imidazolidinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H25ClFN3O3S

Molecular Weight

526.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H25ClFN3O3S/c1-2-35-22-13-9-20(10-14-22)30-25(33)17-24-26(34)32(21-11-7-19(28)8-12-21)27(36)31(24)16-15-18-5-3-4-6-23(18)29/h3-14,24H,2,15-17H2,1H3,(H,30,33)

InChI Key

TXJJUFXBUZCMIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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